molecular formula C24H26N4O2 B7711777 4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7711777
M. Wt: 402.5 g/mol
InChI Key: MUSBHUSZIZPHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that belongs to the class of pyrazoloquinolines. It has gained significant attention in the scientific community due to its potential use in the development of new drugs.

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer activity due to its interaction with cellular targets. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its potential as a targeted therapy is warranted .

Anti-Inflammatory Effects

The compound’s structure resembles purine bases, making it an interesting candidate for anti-inflammatory drug development. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Preclinical studies have shown reduced inflammation in animal models, but clinical trials are needed to validate its efficacy in humans .

Neuroprotective Activity

Researchers have investigated the compound’s impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It shows promise in protecting neurons from oxidative stress, reducing neuroinflammation, and enhancing cognitive function. Further studies are essential to elucidate its precise mechanisms and potential clinical applications .

Antimicrobial Properties

In vitro studies reveal that this compound exhibits antibacterial and antifungal activity. It may disrupt microbial membranes or interfere with essential cellular processes. Researchers have explored its potential as a novel antimicrobial agent, especially against drug-resistant strains .

Analgesic and Anti-Nociceptive Effects

Animal studies suggest that the compound possesses analgesic properties. It may modulate pain pathways by interacting with specific receptors or ion channels. Investigating its safety and efficacy in pain management could be valuable .

Metabolic Disorders

Preliminary research indicates that the compound might influence metabolic pathways related to diabetes and obesity. It could regulate glucose homeostasis, lipid metabolism, or adipocyte function. Clinical trials are necessary to validate its potential therapeutic role in metabolic disorders .

Chemical Biology and Target Identification

Researchers have used this compound as a chemical probe to identify novel cellular targets. By employing affinity-based techniques, they aim to uncover its binding partners within cells. These findings contribute to our understanding of cellular processes and may lead to the discovery of new drug targets .

Drug Delivery Systems

Due to its structural features, the compound could serve as a scaffold for designing drug delivery systems. Researchers explore its use in targeted drug delivery, prodrugs, or nanocarriers. These applications enhance drug stability, bioavailability, and tissue-specific delivery .

properties

IUPAC Name

4-ethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-5-30-19-9-7-17(8-10-19)24(29)26-22-20-13-18-12-16(4)6-11-21(18)25-23(20)28(27-22)14-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSBHUSZIZPHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide

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